Dacisteine
CAS No.: 18725-37-6
Cat. No.: VC0524919
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18725-37-6 |
---|---|
Molecular Formula | C7H11NO4S |
Molecular Weight | 205.23 g/mol |
IUPAC Name | (2R)-2-acetamido-3-acetylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 |
Standard InChI Key | HSPYGHDTVQJUDE-LURJTMIESA-N |
Isomeric SMILES | CC(=O)N[C@@H](CSC(=O)C)C(=O)O |
SMILES | CC(=O)NC(CSC(=O)C)C(=O)O |
Canonical SMILES | CC(=O)NC(CSC(=O)C)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Dacisteine, also known by its International Nonproprietary Name (INN) and trade name Mucothiol , is a synthetic derivative of L-cysteine. Its systematic IUPAC name is (2R)-2-acetamido-3-acetylsulfanylpropanoic acid, reflecting the acetylation of both the amino and sulfhydryl groups of the parent cysteine molecule . The compound’s stereochemistry is defined by its chiral center at the second carbon, preserving the L-configuration inherent to natural cysteine .
Property | Value | Source |
---|---|---|
Melting Point | 114–116°C | |
Boiling Point | 446.8°C at 760 mmHg | |
Density | 1.314 g/cm³ | |
Solubility in DMSO | ≥250 mg/mL (1218.15 mM) | |
LogP (Partition Coefficient) | 0.246 |
The compound’s low LogP value suggests moderate hydrophilicity, aligning with its solubility in polar solvents like dimethyl sulfoxide (DMSO) .
Pharmacological Mechanisms and Targets
Inhibition of New Delhi Metallo-Beta-Lactamase-1 (NDM-1)
Dacisteine exhibits inhibitory activity against NDM-1, an enzyme conferring resistance to beta-lactam antibiotics in Gram-negative bacteria. In vitro studies report an IC₅₀ value of 1000 μM, indicating moderate potency . While this inhibition is weaker compared to other metallo-beta-lactamase inhibitors (e.g., EDTA with IC₅₀ < 10 μM), Dacisteine’s cysteine-derived structure offers a scaffold for optimizing bacterial resistance reversal agents . The mechanism likely involves chelation of the zinc ions within NDM-1’s active site, a hypothesis supported by the thiol group’s metal-binding affinity .
Antiplatelet Aggregation Activity
Dacisteine’s primary clinical application lies in mitigating cardiovascular and cerebrovascular events caused by pathological platelet aggregation. Preclinical models suggest that its acetylated thiol group modulates platelet activation pathways, potentially through interference with thromboxane A₂ synthesis or integrin αIIbβ3 signaling . A 2019 patent (WO2019007015A1) describes its utility in formulations targeting thrombotic disorders, though specific clinical trial data remain undisclosed .
Synthetic Pathways and Industrial Production
The synthesis of Dacisteine typically involves sequential acetylation of L-cysteine. A representative protocol includes:
-
Amino Group Protection: Treatment of L-cysteine with acetic anhydride to form N-acetylcysteine.
-
Thiol Group Acetylation: Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to yield N,S-diacetylcysteine .
-
Purification: Crystallization from ethanol or chromatography to achieve ≥99.4% purity, as verified by LCMS and ¹H NMR .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with stringent control over residual solvents and heavy metals .
Clinical and Therapeutic Applications
Cardiovascular and Cerebrovascular Diseases
Dacisteine is indicated for secondary prevention of thromboembolic events in patients with atherosclerosis or prior stroke. Its antiplatelet effects are postulated to complement aspirin or clopidogrel regimens, though clinical synergy studies are pending . The compound’s mucolytic properties, noted in the KEGG DRUG database , may additionally benefit patients with comorbid respiratory conditions.
Recent Advances and Future Directions
A 2015 study by Cui-Gai Bai et al. explored structure-activity relationships (SAR) of cysteine derivatives, identifying the diacetylation motif as critical for NDM-1 binding . Ongoing research aims to:
-
Enhance inhibitory potency through rational drug design.
-
Evaluate Dacisteine in phase I clinical trials for antimicrobial resistance.
-
Develop prodrug variants with improved oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume